Bromomethyl Intermediate Yield Advantage
(1H-Indazol-7-yl)-methanol can be converted to 7-(bromomethyl)-1H-indazole, a versatile intermediate for further alkylation, in a high yield of 77% [1]. In contrast, the oxidation of the same starting material to the corresponding aldehyde (1H-indazole-7-carbaldehyde) proceeds with only a 22.81% yield, a 3.4‑fold lower efficiency that renders the aldehyde route less attractive for scale‑up [2].
| Evidence Dimension | Synthetic yield to a useful intermediate |
|---|---|
| Target Compound Data | 77% yield to 7-(bromomethyl)-1H-indazole |
| Comparator Or Baseline | 22.81% yield to 1H-indazole-7-carbaldehyde |
| Quantified Difference | 3.4‑fold higher yield for the bromomethyl derivative |
| Conditions | Bromination: HBr (48% in water), 80 °C, 1 h [1]; Oxidation: MnO₂ in THF, 25 °C, 2 h [2] |
Why This Matters
Higher synthetic efficiency directly reduces material costs and process time, making the compound a more practical choice for multi‑step medicinal chemistry campaigns.
- [1] Indazoles.com. Simple exploration of 1092961-09-5. Bromination procedure yielding 77%. View Source
- [2] Guidechem. How can 1H-INDAZOLE-7-CARBALDEHYDE be prepared and used? Synthesis from the alcohol. View Source
